molecular formula C13H13N3S B3054716 1-methyl-2-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-benzimidazole CAS No. 61690-08-2

1-methyl-2-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-benzimidazole

Cat. No.: B3054716
CAS No.: 61690-08-2
M. Wt: 243.33 g/mol
InChI Key: DHVGNTYYIGISAL-UHFFFAOYSA-N
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Description

1-methyl-2-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-benzimidazole is a heterocyclic compound that features both a benzimidazole and a thiazole ring. These structures are known for their significant biological activities and are commonly found in various pharmacologically active molecules. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-2-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-benzimidazole typically involves the condensation of appropriate benzimidazole and thiazole derivatives. One common method includes the reaction of 1-methylbenzimidazole with 2-bromo-4-methylthiazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

1-methyl-2-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the thiazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzimidazole or thiazole rings, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents like bromine or chlorine in the presence of a catalyst such as iron(III) chloride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thiazole derivatives.

    Substitution: Halogenated benzimidazole or thiazole derivatives.

Scientific Research Applications

1-methyl-2-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-benzimidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial, antifungal, and antiviral agent.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Known for their broad-spectrum antimicrobial and antiparasitic activities.

    Thiazole derivatives: Exhibit significant biological activities, including antimicrobial, antifungal, and anticancer properties.

Uniqueness

1-methyl-2-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-benzimidazole is unique due to the combination of both benzimidazole and thiazole rings in its structure, which may confer enhanced biological activity and specificity compared to compounds containing only one of these rings.

This compound’s dual-ring structure allows it to interact with a wider range of biological targets, making it a versatile molecule in medicinal chemistry and drug development.

Properties

IUPAC Name

4-methyl-2-[(1-methylbenzimidazol-2-yl)methyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3S/c1-9-8-17-13(14-9)7-12-15-10-5-3-4-6-11(10)16(12)2/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHVGNTYYIGISAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)CC2=NC3=CC=CC=C3N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30407184
Record name 1-Methyl-2-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61690-08-2
Record name 1-Methyl-2-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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